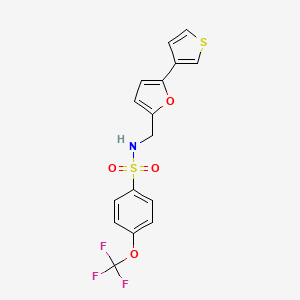

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by two distinct structural motifs: (1) a 4-(trifluoromethoxy)benzenesulfonamide group, which is electron-deficient due to the strong electron-withdrawing trifluoromethoxy (-OCF₃) substituent, and (2) a furan-thiophene hybrid heterocyclic system (5-(thiophen-3-yl)furan-2-yl) linked via a methylene bridge. Sulfonamides are widely explored in medicinal chemistry for their roles as enzyme inhibitors, particularly targeting carbonic anhydrases, kinases, and microbial proteins . The trifluoromethoxy group enhances metabolic stability and membrane permeability, while the fused furan-thiophene system may contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4S2/c17-16(18,19)24-12-1-4-14(5-2-12)26(21,22)20-9-13-3-6-15(23-13)11-7-8-25-10-11/h1-8,10,20H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGWCCVVURZCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene-furan intermediate: This step involves the coupling of a thiophene derivative with a furan derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Introduction of the trifluoromethoxy group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents like trifluoromethoxide salts.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiol or alcohol derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. Its structural components may interact with cellular pathways that regulate growth and apoptosis, making it a candidate for further development in cancer therapeutics.

- Antimicrobial Properties : The compound's unique structure allows it to exhibit antimicrobial activities. Research has indicated that it may inhibit the growth of specific bacterial strains, suggesting its potential use in developing new antibiotics.

Biochemical Research

The compound's ability to modulate biological pathways makes it valuable in biochemical studies:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines, indicating potential applications in treating autoimmune diseases.

Materials Science

The unique chemical properties of this compound make it suitable for various materials science applications:

- Organic Electronics : Due to its electronic properties, the compound can be utilized in the development of organic semiconductors and photovoltaic devices.

Case Study 1: Anticancer Activity Assessment

In a comparative study involving several derivatives of benzenesulfonamide compounds, this compound demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests enhanced efficacy and warrants further investigation into its mechanisms of action against specific cancer types.

Case Study 2: Anti-inflammatory Mechanism Exploration

A preclinical study evaluated the compound's role as an inhibitor of retinoic acid receptor-related orphan receptor C (RORc). The findings indicated that it significantly reduced IL-17 production in vitro and in vivo, suggesting therapeutic potential for conditions like psoriasis and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

Key structural analogues and their distinguishing features are summarized below:

Key Observations

Sulfonamide Substituent Effects: The 4-(trifluoromethoxy)benzene group in the target compound and Compound 6 () enhances electron-withdrawing properties compared to LMM5/LMM11’s bulkier substituents (e.g., benzyl, cyclohexyl). This may improve target binding in hydrophobic pockets or reduce metabolic degradation . LMM5/LMM11 utilize 1,3,4-oxadiazoles, which are rigid heterocycles known for enhancing antimicrobial activity. The target’s furan-thiophene system offers similar rigidity but distinct electronic profiles due to sulfur’s polarizability .

Heterocyclic Systems :

- Thiophene vs. Furan Positioning : The target’s thiophen-3-yl group differs from thiophen-2-yl derivatives (e.g., (E)-3-(thiophen-2-yl)acrylic acid, ), which may alter steric and electronic interactions with biological targets. Thiophen-3-yl’s axial orientation could limit stacking compared to planar thiophen-2-yl systems .

- Furan-Thiophene Hybrid : This combination is rare in literature. In contrast, LMM11 ’s furan-2-yl lacks fused thiophene, suggesting the target’s hybrid system may offer unique binding modes or improved stability .

Synthetic Yields and Methods :

- The target compound’s synthesis likely involves multi-step coupling (e.g., nucleophilic substitution of sulfonamide with the furan-thiophene moiety), analogous to methods in (67% yield for Compound 6) and (69% yield for Compound 140).

- Purification via column chromatography is common for sulfonamides, as seen in and .

Research Recommendations

In Vitro Assays : Prioritize enzyme inhibition studies (e.g., thioredoxin reductase, kinases) to compare efficacy with LMM5/LMM11 and kinase inhibitors .

Computational Modeling : Use density-functional theory (DFT, ) or polarizable continuum models () to predict electronic properties and binding affinities.

Synthetic Optimization : Explore hypervalent iodine catalysis () or hydrogenation () to improve yields and scalability.

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

- Thiophene Ring : Contributes to the compound's electronic properties.

- Furan Moiety : Enhances solubility and biological activity.

- Trifluoromethoxy Group : Increases lipophilicity and biological potency.

Molecular Formula : CHFN\OS

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antibacterial Activity : The compound has shown significant antibacterial potency against various Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate higher efficacy compared to standard antibiotics like ampicillin and streptomycin .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly through its interaction with specific enzymes involved in cancer cell proliferation. For instance, it has been noted to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation .

The biological effects of this compound are believed to arise from its interaction with various molecular targets:

- Enzyme Inhibition : It selectively inhibits bacterial topoisomerases without affecting human counterparts, minimizing toxicity .

- Receptor Modulation : The trifluoromethoxy group enhances binding affinity to specific receptors, influencing signaling pathways that regulate cell growth and inflammation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiophene and Furan Rings : Initial steps include the synthesis of the thiophene and furan components through cyclization reactions.

- Functionalization : Subsequent steps involve attaching the trifluoromethoxy group and forming the sulfonamide linkage.

- Optimization for Yield and Purity : Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and catalyst presence (e.g., palladium or copper catalysts) are critical for optimizing yield .

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Studies : In vitro tests showed that the compound effectively inhibited bacterial growth at low concentrations, indicating potential as a new antibacterial agent .

- Anticancer Research : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential role in cancer therapy .

- Inflammation Modulation : Research demonstrated that the compound could reduce pro-inflammatory cytokines in macrophage models, highlighting its therapeutic potential for inflammatory diseases .

Q & A

(Basic) What are efficient synthetic routes for N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:

A robust approach involves multi-step synthesis, including hydrogenation and coupling reactions. For example:

- Hydrogenation : Use 10% Pd/C under H₂ atmosphere for reductive amination or nitro-group reduction, as demonstrated in analogous sulfonamide syntheses .

- Coupling : Employ nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the thiophene-furan moiety. Optimize solvent polarity (e.g., THF or DMF) and temperature (50–80°C) to enhance reaction rates .

- Purification : Silica gel chromatography (eluent: Et₂O/EtOH mixtures) effectively isolates the product . Yield improvements (up to 97%) are achievable by controlling catalyst loading (5–10 mol%) and reaction time (6–12 hrs) .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolve structural features like the trifluoromethoxy (-OCF₃) group (δ ~75–80 ppm in ¹³C) and furan-thiophene protons (δ ~6.5–7.5 ppm in ¹H). Use deuterated DMSO or CDCl₃ as solvents .

- FT-IR : Confirm sulfonamide N-H stretches (~3300 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., ESI-TOF) with <2 ppm error to distinguish from impurities .

(Advanced) How can density functional theory (DFT) predict electronic properties and guide experimental design?

Answer:

DFT with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates:

- Electrostatic potentials : Identify nucleophilic/electrophilic sites for reactivity predictions .

- HOMO-LUMO gaps : Correlate with stability and charge-transfer behavior. For example, the trifluoromethoxy group lowers LUMO energy, enhancing electrophilicity .

- Solvation effects : Use the polarizable continuum model (PCM) to simulate solvent interactions and solubility . Validate computational results with experimental UV-Vis and cyclic voltammetry .

(Advanced) How can contradictory NMR data (e.g., signal overlap) be resolved?

Answer:

- 2D NMR : Employ HSQC and HMBC to assign overlapping protons (e.g., furan/thiophene rings) and confirm connectivity .

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by cooling samples to -40°C .

- Computational prediction : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) to validate assignments .

(Advanced) What strategies assess pharmacokinetic properties like LogP and metabolic stability?

Answer:

- LogP : Calculate partition coefficients via DFT-derived electrostatic potential surfaces or experimentally via shake-flask/HPLC methods .

- Metabolic stability : Use liver microsome assays (human/rat) to track degradation rates. The trifluoromethoxy group enhances resistance to oxidative metabolism .

- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration to quantify unbound fractions .

(Advanced) How does substituent positioning on the sulfonamide group influence biological activity?

Answer:

- Bioisosteric replacement : Substitute the trifluoromethoxy group with -CF₃ or -OCF₂H to modulate lipophilicity and target affinity .

- SAR studies : Synthesize derivatives with varying substituents on the benzene ring and test against biological targets (e.g., enzymes, receptors). For example, para-substituted sulfonamides show enhanced binding due to steric and electronic effects .

- Crystallography : Resolve protein-ligand complexes to identify key interactions (e.g., hydrogen bonds with sulfonamide S=O groups) .

(Advanced) How can reaction mechanisms for sulfonamide derivatization be elucidated?

Answer:

- Kinetic studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps (e.g., nucleophilic attack on sulfonyl chloride) .

- Isotope labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in hydrolysis reactions .

- DFT transition-state modeling : Map energy barriers for pathways like SN2 displacement or radical-mediated processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.